Practolol hydrochloride, (S)-

chiral pharmacology structure–activity relationship β-adrenoceptor antagonist

(S)-Practolol hydrochloride (CAS 32643-10-0) is the enantiopure S‑enantiomer of the classical β‑blocker practolol, a 1‑aryloxy‑3‑(isopropylamino)propan‑2‑ol derivative. As the eutomer of racemic practolol, (S)‑practolol carries the primary β1‑adrenoceptor antagonist and partial agonist (intrinsic sympathomimetic activity, ISA) activities.

Molecular Formula C14H23ClN2O3
Molecular Weight 302.80 g/mol
CAS No. 32643-10-0
Cat. No. B12780299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePractolol hydrochloride, (S)-
CAS32643-10-0
Molecular FormulaC14H23ClN2O3
Molecular Weight302.80 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl
InChIInChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H/t13-;/m0./s1
InChIKeyUEWORNJBQXFYSM-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Practolol Hydrochloride (CAS 32643-10-0): Enantiopure Cardioselective β1-Adrenoceptor Blocker for Research Procurement


(S)-Practolol hydrochloride (CAS 32643-10-0) is the enantiopure S‑enantiomer of the classical β‑blocker practolol, a 1‑aryloxy‑3‑(isopropylamino)propan‑2‑ol derivative. As the eutomer of racemic practolol, (S)‑practolol carries the primary β1‑adrenoceptor antagonist and partial agonist (intrinsic sympathomimetic activity, ISA) activities [1]. The compound is classified as a cardioselective β‑blocker, meaning it preferentially inhibits β1‑adrenoceptors in cardiac tissue over β2‑receptors in bronchial and vascular smooth muscle [2]. Unlike the racemic drug, (S)‑practolol hydrochloride provides a defined stereochemical entity, enabling precise structure–activity relationship, pharmacokinetic, and pharmacodynamic investigations without confound from the distomer.

Why Racemic Practolol or Alternative β‑Blockers Cannot Substitute for (S)‑Practolol Hydrochloride in Research


Racemic practolol—the historically marketed form—contains equimolar amounts of the pharmacologically active (S)‑enantiomer and the substantially less active (R)‑enantiomer [1]. In β‑blocker pharmacophore series, the (S)‑enantiomer consistently demonstrates orders‑of‑magnitude higher β1‑receptor affinity; for (S)‑practolol this difference is approximately 60‑fold versus (R)‑practolol [1]. Consequently, any study employing racemic material inherently doses the research model with 50% inactive or differently metabolized compound, introducing uncontrolled pharmacokinetic and pharmacodynamic variance [2]. Furthermore, practolol’s unique combination of high cardioselectivity and moderate ISA distinguishes it sharply from commonly used alternatives—atenolol and metoprolol lack ISA, while acebutolol is substantially less cardioselective—so biological readouts from these agents are not interchangeable in experimental contexts [3][4].

Quantitative Differentiation Evidence for (S)-Practolol Hydrochloride Versus Comparators


Eudismic Ratio: (S)-Practolol is 60‑Fold More Potent Than (R)-Practolol as a β‑Blocker

The (S)-enantiomer of practolol is unequivocally the eutomer. A direct comparison of the two optical antipodes established that (S)-practolol exhibits 60‑fold greater β‑adrenoceptor antagonist potency than (R)-practolol [1]. This eudismic ratio positions the (S)-enantiomer as the sole driver of pharmacodynamic activity; the distomer is not merely inactive but may exhibit different metabolic oxidation pathways [1][2].

chiral pharmacology structure–activity relationship β-adrenoceptor antagonist

Cardioselectivity: pA2 Atrium/Trachea Ratio >1,000 for Practolol Versus 30 for Acebutolol

On isolated guinea‑pig tissues, the pA2 left‑atrium/pA2 trachea ratio—a quantitative index of β1 over β2 selectivity—exceeds 1,000 for practolol. By comparison, acebutolol yields a ratio of only 30; butoxamine, a β2‑selective blocker, exhibits almost no cardioselectivity [1]. This makes (S)-practolol one of the most cardioselective agents ever characterised in this classical assay.

cardioselectivity β1 vs β2 selectivity isolated organ pharmacology

Intrinsic Sympathomimetic Activity Preserves Coronary Blood Flow: Practolol vs ISA‑Devoid Blockers Propranolol and Atenolol

In anaesthetised dogs at equivalent β1‑blocking doses, propranolol and atenolol (ISA‑devoid) significantly reduced transmural myocardial blood flow in both ischaemic and non‑ischaemic zones. Practolol (cardioselective with moderate ISA) and pindolol (non‑selective with ISA) left flow unchanged. Only propranolol and atenolol increased coronary vascular resistance in non‑ischaemic areas [1].

intrinsic sympathomimetic activity coronary blood flow myocardial ischaemia

Haemodynamic Tolerability: Practolol (ISA+) Depresses Left Ventricular Function Significantly Less Than Propranolol or Metoprolol (ISA−)

In 24 patients with coronary heart disease receiving equivalent negative‑chronotropic intravenous doses, beta‑blockers endowed with ISA (practolol, oxprenolol) induced significantly less depression of the left‑ventricular‑filling‑pressure/cardiac‑output relationship than agents without ISA (propranolol, metoprolol). Cardioselectivity per se conferred no haemodynamic advantage [1]. A separate study quantified that drugs with moderate ISA, represented by practolol, reduced cardiac output by only ~12% and heart rate by ~11%, compared to ~25% and ~15% respectively for agents without ISA [2].

left ventricular function haemodynamics coronary heart disease

Enantioselective Metabolism: Practolol Metabolites Are Not Excreted as Racemates

Following oral administration of 14C/13C‑practolol to rats, the parent drug was excreted as a racemate. However, the principal biotransformation products—the 2‑hydroxy and 2‑hydroxyglucuronide metabolites—were not excreted as racemic mixtures, directly demonstrating enantioselective metabolism [1]. This metabolic divergence between (S)- and (R)-practolol implies that pharmacokinetic parameters determined with racemic material cannot be safely extrapolated to the pure (S)-enantiomer.

enantioselective metabolism drug metabolism pharmacokinetics

β1-Adrenoceptor Dissociation Constant: Practolol Kd = 845 nM on Native Rat Ventricular Myocytes

On intact adult rat ventricular myocytes—a preparation expressing exclusively β1‑adrenoceptors—practolol competed with [125I]iodocyanopindolol in a monophasic manner, yielding a dissociation constant (Kd) of 845 nM. The highly β1‑selective antagonist betaxolol gave a Kd of 46 nM on the same preparation, providing a quantitative benchmark for practolol’s affinity vis‑à‑vis a structurally distinct β1‑selective blocker [1].

radioligand binding receptor pharmacology β1-adrenoceptor

Optimal Research and Industrial Use Cases for (S)-Practolol Hydrochloride


Chiral Pharmacology and Eudismic Ratio Studies of β‑Adrenoceptor Ligands

Researchers investigating the stereochemical determinants of β‑blocker action use enantiopure (S)-practolol hydrochloride as the eutomer reference standard. The 60‑fold potency difference versus (R)-practolol and the documented enantioselective metabolism provide a well‑characterised system for probing chiral recognition at β1‑adrenoceptors, validating computational docking models, and quantifying the pharmacokinetic consequences of stereochemistry [Section 3, Evidence Items 1 and 5].

Cardioselectivity Profiling of Novel β‑Adrenoceptor Ligands

With a pA2 atrium/trachea ratio exceeding 1,000, (S)-practolol serves as the archetypal high‑selectivity β1‑blocker positive control in isolated organ bath protocols comparing β1/β2 selectivity across compound series. Procurement of the enantiopure S‑form ensures that selectivity ratios are not blurred by the presence of the lower‑affinity R‑distomer, enabling accurate benchmarking of new chemical entities against the historical gold standard [Section 3, Evidence Item 2].

Intrinsic Sympathomimetic Activity (ISA) Mechanism Studies in Myocardial Ischaemia Models

Because (S)-practolol uniquely combines high cardioselectivity with moderate ISA—and has been directly shown to preserve transmural myocardial blood flow while ISA‑devoid comparators reduce it—the compound is indicated as the ISA‑positive, cardioselective comparator arm in studies examining the role of β‑blocker ancillary properties on coronary perfusion, infarct size limitation, and myocardial oxygen consumption in ex‑vivo and in‑vivo ischaemia‑reperfusion models [Section 3, Evidence Items 3 and 4].

Haemodynamic Profiling of β‑Blockers in Cardiovascular Safety Pharmacology

Contract research organisations and academic laboratories conducting cardiovascular safety pharmacology can utilise (S)-practolol as a reference agent that reduces cardiac output by only ~12% at rest, versus ~25% for propranolol. This enables titration of β1‑blockade with reduced haemodynamic compromise—particularly relevant in translational models of heart failure or in protocols where preservation of cardiac output is a prerequisite for detecting concurrent drug effects [Section 3, Evidence Item 4].

Quote Request

Request a Quote for Practolol hydrochloride, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.